2-Bromo-4,6-Difluoroaniline is an organic compound characterized by the molecular formula and a molecular weight of approximately 208.01 g/mol. This compound features a bromine atom at the 2-position and two fluorine atoms at the 4- and 6-positions of the aniline ring, making it a tri-halogenated derivative of aniline. It typically appears as a white to brown powder or crystal and has a melting point in the range of 41-42 °C .
The presence of multiple halogen substituents significantly influences its chemical reactivity, allowing it to serve as a versatile building block in various chemical syntheses, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .
2-Bromo-4,6-difluoroaniline itself likely does not have a specific biological mechanism of action. As mentioned earlier, its value lies in its potential use as a precursor molecule for the synthesis of compounds with targeted biological activities.
While specific biological activities of 2-Bromo-4,6-Difluoroaniline are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, halogenated anilines can demonstrate antimicrobial and anticancer activities. The fluorine substituents may enhance lipophilicity and biological activity due to their electron-withdrawing nature .
Several methods exist for synthesizing 2-Bromo-4,6-Difluoroaniline:
2-Bromo-4,6-Difluoroaniline has several applications:
Interaction studies involving 2-Bromo-4,6-Difluoroaniline often focus on its reactivity with other chemical species. For example:
Several compounds share structural similarities with 2-Bromo-4,6-Difluoroaniline. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-2,6-difluoroaniline | C₆H₄BrF₂N | Similar structure but different halogen positions |
3-Bromo-5-fluoroaniline | C₆H₄BrFN | Contains one bromine and one fluorine |
2-Chloro-4,6-difluoroaniline | C₆H₄ClF₂N | Chlorine instead of bromine; similar reactivity |
2-Iodo-4,6-difluoroaniline | C₆H₄IF₂N | Iodine substitution; potentially higher reactivity |
The uniqueness of 2-Bromo-4,6-Difluoroaniline lies in its specific combination of bromine and fluorine substituents, which influence its reactivity patterns and applications compared to other halogenated anilines. The presence of both electron-withdrawing groups (fluorines) alongside a larger halogen (bromine) allows for distinctive electronic properties that are advantageous in various synthetic pathways and material applications .
Irritant;Environmental Hazard